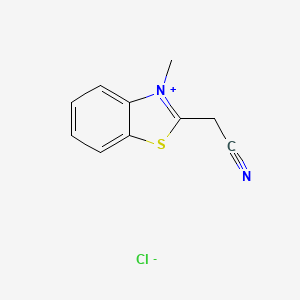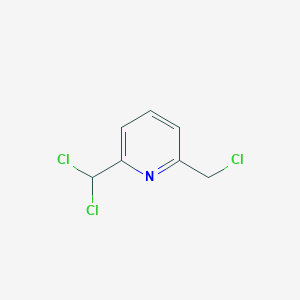
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is composed of a 2-methylhexa-1,5-diene backbone with an oxo group and two phenyl groups attached to a lambda5-phosphane center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2-methylhexa-1,5-diene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups. Substitution reactions can result in a wide range of functionalized phosphine compounds.
Aplicaciones Científicas De Investigación
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which may have implications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: In industrial applications, it is used as an intermediate in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity. It may also interact with biological targets, such as enzymes or receptors, through its functional groups, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,5-hexadiene: A related compound with a similar backbone but lacking the phosphane and oxo groups.
Diphenylphosphine oxide: A compound with a similar phosphane center but without the 2-methylhexa-1,5-diene backbone.
Uniqueness
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a 2-methylhexa-1,5-diene backbone with an oxo group and diphenylphosphane center. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds. Its ability to form coordination complexes and undergo various chemical transformations makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
58093-12-2 |
|---|---|
Fórmula molecular |
C19H21OP |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
[2-methylhexa-1,5-dien-3-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c1-4-11-19(16(2)3)21(20,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h4-10,12-15,19H,1-2,11H2,3H3 |
Clave InChI |
IERYDLHFKZFDOG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
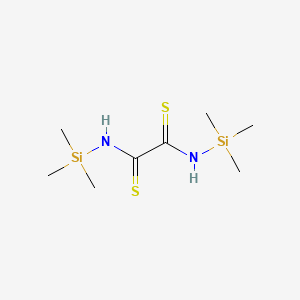

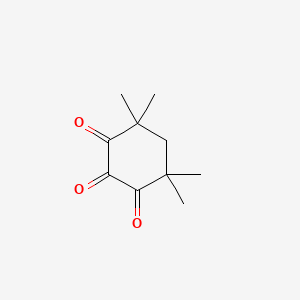

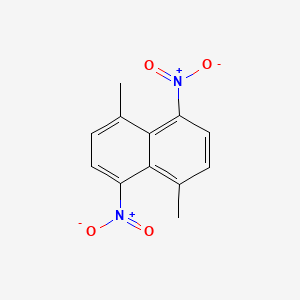

![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)

